molecular formula C18H14F2N2O2 B2643505 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide CAS No. 1207055-67-1

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide

Cat. No.: B2643505
CAS No.: 1207055-67-1
M. Wt: 328.319
InChI Key: LMZOKKRUFWBSDQ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce more complex polycyclic structures.

Scientific Research Applications

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can inhibit various enzymes, disrupting essential biological processes in pathogens or cancer cells. The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective .

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: These are well-known antibacterial agents with a similar quinoline structure but different substituents.

    Mefloquine: An antimalarial drug with a fluorinated quinoline structure.

    Brequinar: An antineoplastic drug with a quinoline core.

Uniqueness

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine atoms and the quinolin-8-yloxyethyl group enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

3,4-difluoro-N-(2-quinolin-8-yloxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-14-7-6-13(11-15(14)20)18(23)22-9-10-24-16-5-1-3-12-4-2-8-21-17(12)16/h1-8,11H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZOKKRUFWBSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=C(C=C3)F)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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